Bienvenue dans la boutique en ligne BenchChem!

Spaglumic Acid

NAAG peptidase GCPII neuroprotection

Procure β-Spaglumic Acid (β-NAAG, CAS 4910-46-7) for research requiring graded NAAG-GCPII-mGluR3 modulation. Its moderate Ki of 1 µM enables physiological enzyme tuning—unlike ultra-potent 2-PMPA or ZJ43—ideal for schizophrenia, pain, and TBI models. As a selective mGluR3 agonist, it discriminates mGluR3 from mGluR2, outperforming pan-group II agonists. This β-aspartyl isomer is also a validated mast cell stabilizer for ophthalmic/allergy research. Insist on the β-isomer; α-NAAG or generic inhibitors compromise target specificity.

Molecular Formula C11H16N2O8
Molecular Weight 304.25 g/mol
CAS No. 4910-46-7
Cat. No. B1681972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpaglumic Acid
CAS4910-46-7
Synonymseta-NAAG
N-acetylaspartyl-beta-linked glutamate
Molecular FormulaC11H16N2O8
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O.O
InChIInChI=1S/C11H16N2O8/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21)/t6-,7-/m0/s1
InChIKeyGUCKKCMJTSNWCU-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Spaglumic Acid (CAS 4910-46-7): A Dual-Action NAAG Peptidase Inhibitor and mGluR3 Modulator for Neurological and Allergic Research


Spaglumic Acid, also known as N-acetylaspartylglutamate (NAAG) or β-NAAG, is the third most prevalent peptide neurotransmitter in the mammalian nervous system [1]. It is an endogenous peptide that functions as a competitive NAAG peptidase (glutamate carboxypeptidase II, GCPII) inhibitor with a Ki of 1 µM, thereby preventing the enzymatic degradation of NAAG and reducing synaptic glutamate release [2]. Concurrently, Spaglumic Acid is a highly selective agonist for the metabotropic glutamate receptor 3 (mGluR3), a group II metabotropic glutamate receptor, and a weak activator of NMDA receptors . Beyond its neurological roles, Spaglumic Acid acts as a mast cell stabilizer, which forms the basis for its approved use in ophthalmic and nasal formulations for allergic conditions [3].

Spaglumic Acid vs. Class Analogs: Why Stereochemistry and Dual Mechanism Prevent Simple Substitution


Generic substitution of Spaglumic Acid with other NAAG peptidase inhibitors, mGluR3 modulators, or mast cell stabilizers is scientifically unsound due to its unique dual mechanism and specific stereochemical requirements. The compound exists as the β-aspartyl isomer (β-NAAG), which is distinct from the α-aspartyl isomer (isospaglumic acid or α-NAAG); this stereochemistry is critical for its biological activity and target engagement [1]. Unlike potent but polar NAAG peptidase inhibitors like 2-PMPA (Ki ~0.2 nM), Spaglumic Acid offers a moderate affinity (Ki=1 µM) that may be advantageous for probing physiological levels of NAAG modulation [2]. Furthermore, its activity as a highly selective mGluR3 agonist [3] is not replicated by broad group II mGluR agonists (e.g., LY354740) or antagonists (e.g., LY341495), nor does it share the superior in vivo potency of urea-based inhibitors like ZJ43 (IC50=2.4 nM) . In clinical allergy models, Spaglumic Acid's efficacy profile differs significantly from other mast cell stabilizers like lodoxamide, as demonstrated in direct comparative trials [4]. These quantitative differences preclude simple substitution and mandate product-specific validation for research and therapeutic applications.

Quantitative Differentiation of Spaglumic Acid (CAS 4910-46-7) for Informed Procurement


Spaglumic Acid vs. 2-PMPA: Divergent Potency and Utility in NAAG Peptidase Inhibition Studies

Spaglumic Acid (β-NAAG) is a competitive NAAG peptidase inhibitor with a Ki of 1 µM [1]. This is in stark contrast to 2-PMPA, a phosphonate-based inhibitor, which exhibits a Ki of 0.2 nM (275 pM in some reports), making it approximately 5,000-fold more potent [2]. This substantial potency difference is critical for experimental design: 2-PMPA is used for near-complete enzyme inhibition, while Spaglumic Acid's moderate affinity allows for nuanced modulation of NAAG peptidase activity, potentially avoiding the complete ablation of GCPII function and the associated off-target effects observed with highly potent inhibitors [3].

NAAG peptidase GCPII neuroprotection glutamate regulation

Spaglumic Acid vs. ZJ43: Differentiating Affinity for In Vivo NAAG Peptidase Studies

Spaglumic Acid inhibits NAAG peptidase with a Ki of 1 µM [1], whereas ZJ43, a urea-based inhibitor, exhibits an IC50 of 2.4 nM and a Ki of 0.8 nM for GCPII . This represents an approximate 1,000-fold difference in potency. In vivo, ZJ43 has been shown to block MK-801-induced cognitive deficits in animal models of schizophrenia, an effect that is also observed with 2-PMPA [2]. The lower potency of Spaglumic Acid may be advantageous for studies aiming to enhance endogenous NAAG tone without inducing the maximal pharmacological effects seen with ZJ43, thereby offering a more graded tool for investigating the NAAG-mGluR3 axis.

NAAG peptidase GCPII schizophrenia models cognitive deficits

Spaglumic Acid vs. LY354740: Comparative Selectivity at Group II mGlu Receptors

Spaglumic Acid is a highly selective agonist for the mGluR3 receptor subtype and a weak activator of NMDA receptors . It discriminates between mGluR2 and mGluR3 . In contrast, LY354740 is a potent group II mGluR agonist with an EC50 of 5.1 nM at human mGluR2 and 24.3 nM at human mGluR3, making it six-fold less potent at mGluR3 [1]. While both activate group II mGluRs, Spaglumic Acid's selectivity profile is more biased towards mGluR3, whereas LY354740 demonstrates a preference for mGluR2. This differential subtype activation can lead to distinct downstream signaling and behavioral outcomes in vivo, as mGluR2 and mGluR3 have been shown to play different roles in anxiety and cognition [2].

mGluR3 mGluR2 glutamate receptor selectivity

Spaglumic Acid vs. Lodoxamide: Differential Clinical Efficacy in Allergic Conjunctivitis

In a double-blind, intra-patient comparative clinical trial involving 32 patients with seasonal allergic conjunctivitis, Spaglumic Acid (NAAGA) eye drops were directly compared to lodoxamide eye drops following a conjunctival provocation test [1]. The results demonstrated, with statistically significant differences, that lodoxamide inhibits the conjunctival response to allergen exposure with greater efficacy than Spaglumic Acid, and its effect also lasts longer. Both drugs showed similar, satisfactory tolerability [1]. This direct head-to-head evidence provides a clear, quantifiable clinical differentiation, indicating that while Spaglumic Acid is an approved and tolerable mast cell stabilizer, lodoxamide offers superior and more sustained symptom control in this specific allergy model.

allergic conjunctivitis mast cell stabilizer ophthalmology clinical trial

Validated Research and Industrial Application Scenarios for Spaglumic Acid (CAS 4910-46-7)


Investigating Endogenous NAAG Tone and GCPII Modulation in Neurological Disease Models

Procure Spaglumic Acid for in vitro and ex vivo studies aiming to modulate endogenous NAAG peptidase activity without complete enzyme inhibition. As a competitive inhibitor with a Ki of 1 µM [1], it allows for graded enhancement of synaptic NAAG levels and mGluR3 activation, which is preferable to the near-complete blockade achieved by ultra-potent inhibitors like 2-PMPA (Ki ~0.2 nM) or ZJ43 (IC50 2.4 nM) [2]. This makes it an ideal tool for examining the physiological roles of the NAAG-GCPII-mGluR3 axis in conditions such as schizophrenia, pain, and traumatic brain injury, where maintaining some level of enzyme activity is desired to avoid off-target effects.

Targeting mGluR3 for Neuroprotection and Synaptic Plasticity Studies

Utilize Spaglumic Acid in neuroprotection assays and studies of hippocampal synaptic plasticity. As a highly selective mGluR3 agonist [1] that discriminates between mGluR2 and mGluR3 [2], it is the reagent of choice for experiments requiring specific activation of mGluR3 without confounding activity at mGluR2. This is critical because mGluR2 and mGluR3 have distinct roles in anxiety, cognition, and neuroprotection [3]. Unlike group II agonists like LY354740 (mGluR2 EC50 = 5.1 nM; mGluR3 EC50 = 24.3 nM) [4], Spaglumic Acid provides a cleaner pharmacological profile for isolating mGluR3-mediated effects in models of excitotoxicity and hypoxic injury.

Ophthalmic Formulation Research for Allergic Conjunctivitis

Spaglumic Acid (NAAGA) is approved for use in eye drop and nasal spray formulations for allergic conjunctivitis in select markets (brand names: Naabak, Naaxia) [1]. It is indicated for research in mast cell stabilization and allergy models. However, procurement for clinical or translational ophthalmic research should be informed by direct comparative data showing lodoxamide provides superior and longer-lasting inhibition of the allergic response in a controlled human challenge model [2]. Therefore, Spaglumic Acid may be best suited as a reference compound or for studies exploring adjunctive therapies where its specific mast cell stabilizing mechanism and tolerability profile are of interest, rather than as a standalone first-line comparator for maximal efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spaglumic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.